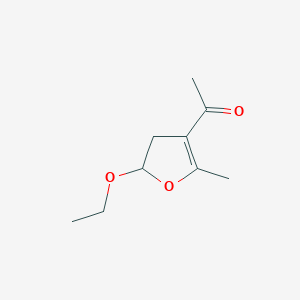![molecular formula C15H10Cl2O B12885810 2-[Chloro(4-chlorophenyl)methyl]-1-benzofuran CAS No. 82158-53-0](/img/structure/B12885810.png)
2-[Chloro(4-chlorophenyl)methyl]-1-benzofuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[Chloro(4-chlorophenyl)methyl]-1-benzofuran is an organic compound that belongs to the class of benzofurans Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This specific compound is characterized by the presence of a chloro-substituted phenyl group attached to the benzofuran core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Chloro(4-chlorophenyl)methyl]-1-benzofuran typically involves the reaction of 4-chlorobenzyl chloride with 1-benzofuran under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-[Chloro(4-chlorophenyl)methyl]-1-benzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the chloro groups to hydrogen atoms, resulting in dechlorinated derivatives.
Substitution: Nucleophilic substitution reactions can replace the chloro groups with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium azide (NaN3) or sodium thiolate (NaSR) are employed under basic conditions.
Major Products
Oxidation: Formation of this compound-3-one.
Reduction: Formation of 2-[Hydro(4-chlorophenyl)methyl]-1-benzofuran.
Substitution: Formation of 2-[Amino(4-chlorophenyl)methyl]-1-benzofuran or 2-[Thio(4-chlorophenyl)methyl]-1-benzofuran.
Aplicaciones Científicas De Investigación
2-[Chloro(4-chlorophenyl)methyl]-1-benzofuran has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 2-[Chloro(4-chlorophenyl)methyl]-1-benzofuran involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The chloro groups can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The benzofuran core can interact with aromatic residues in proteins, affecting their function.
Comparación Con Compuestos Similares
Similar Compounds
2-[Chloro(4-chlorophenyl)methyl]-1-benzothiophene: Similar structure but contains a sulfur atom instead of an oxygen atom in the heterocyclic ring.
2-[Chloro(4-chlorophenyl)methyl]-1-indole: Contains a nitrogen atom in the heterocyclic ring.
2-[Chloro(4-chlorophenyl)methyl]-1-naphthalene: Lacks the oxygen atom in the heterocyclic ring.
Uniqueness
2-[Chloro(4-chlorophenyl)methyl]-1-benzofuran is unique due to the presence of both chloro-substituted phenyl and benzofuran moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
82158-53-0 |
|---|---|
Fórmula molecular |
C15H10Cl2O |
Peso molecular |
277.1 g/mol |
Nombre IUPAC |
2-[chloro-(4-chlorophenyl)methyl]-1-benzofuran |
InChI |
InChI=1S/C15H10Cl2O/c16-12-7-5-10(6-8-12)15(17)14-9-11-3-1-2-4-13(11)18-14/h1-9,15H |
Clave InChI |
OMCSCCPZCSQESB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C(O2)C(C3=CC=C(C=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[5-([1,1'-Biphenyl]-4-yl)-1,3-oxazol-2-yl]aniline](/img/structure/B12885743.png)
![2,7-Diphenyl-5H-pyrazolo[5,1-b][1,3]oxazin-5-one](/img/structure/B12885750.png)


![2-{1-[5-(Propan-2-yl)furan-2-yl]butyl}cyclohexan-1-one](/img/structure/B12885763.png)


![[(3R,5S)-2,3,5-Triphenyl-1,2-oxazolidin-5-yl]methanol](/img/structure/B12885794.png)
![2-(2-Methyl-1,3-dioxolan-2-yl)-7-nitrodibenzo[b,d]furan](/img/structure/B12885806.png)


![4,9-Diphenylnaphtho[2,3-c]furan-1,3-dione](/img/structure/B12885821.png)

